5-[(2-chlorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]furan-2-carboxamide
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Overview
Description
5-[(2-Chlorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-furamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenoxy group, a pyrazolyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chlorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-furamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with an appropriate alkylating agent to form the 2-chlorophenoxy intermediate.
Furan Ring Formation: The intermediate is then subjected to conditions that promote the formation of the furan ring, often involving cyclization reactions.
Pyrazolyl Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chlorophenoxy group, potentially converting it to a phenol derivative.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, 5-[(2-Chlorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-furamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biochemical pathways.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its reactivity and stability make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of 5-[(2-Chlorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-furamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-Fluorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-furamide
- 5-[(2-Bromophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-furamide
- 5-[(2-Iodophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-furamide
Uniqueness
The uniqueness of 5-[(2-Chlorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-furamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the presence of the chlorine atom in the chlorophenoxy group may enhance its reactivity and binding affinity to certain targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H18ClN3O3 |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H18ClN3O3/c1-21(11-13-9-10-22(2)20-13)18(23)17-8-7-14(25-17)12-24-16-6-4-3-5-15(16)19/h3-10H,11-12H2,1-2H3 |
InChI Key |
MXRXJLUKQMLXHB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CN(C)C(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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